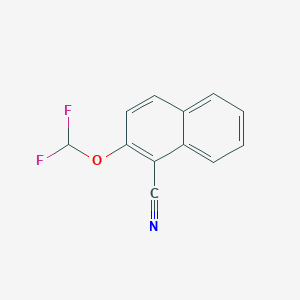

1-Cyano-2-(difluoromethoxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group (-CN) and a difluoromethoxy group (-OCF2H) are substituted at the 1 and 2 positions, respectively

Preparation Methods

The synthesis of 1-Cyano-2-(difluoromethoxy)naphthalene typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene as the core structure.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a reaction involving difluoromethyl ether and a suitable base.

Chemical Reactions Analysis

1-Cyano-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-2-(difluoromethoxy)naphthalene.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

1-Cyano-2-(difluoromethoxy)naphthalene has several scientific research applications:

Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its electron-withdrawing cyano group, which enhances electron mobility.

Fluorescence Probes: Naphthalene derivatives, including this compound, are used as fluorescence probes for detecting and imaging purposes due to their strong fluorescence and photostability.

Material Science: The compound is explored for its potential use in constructing organic electronic devices, such as flexible displays and sensors.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its electron-withdrawing cyano group and the difluoromethoxy group. These functional groups influence the compound’s electronic properties, making it suitable for applications in organic electronics. The cyano group enhances electron mobility, while the difluoromethoxy group contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

1-Cyano-2-(difluoromethoxy)naphthalene can be compared with other cyano-substituted naphthalene derivatives, such as:

1-Cyano-3-(difluoromethoxy)naphthalene: Similar structure but with the difluoromethoxy group at the 3-position.

1-Cyano-2-(trifluoromethoxy)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which affects its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and stability, making it particularly useful in organic electronics and material science applications.

Biological Activity

1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a cyano group (-CN) at the 1-position and a difluoromethoxy group (-OCFH) at the 2-position. The presence of these functional groups enhances its reactivity and bioactivity. The molecular formula is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Mechanisms of Biological Activity

Research indicates that this compound exhibits anticancer properties , particularly through the following mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) .

- Interaction with Biological Molecules : The compound interacts with glutathione, a key antioxidant in cells. This interaction may alter its pharmacokinetics and toxicity profiles, which is crucial for understanding its therapeutic potential .

Anticancer Activity

A study highlighted the compound's ability to inhibit tumor growth in vitro. It was found to induce apoptosis in human cancer cell lines through the activation of specific cellular pathways involved in cell survival and death .

Toxicological Profile

The toxicity profile of this compound has been evaluated in various studies. It has been noted that while the compound shows promising bioactivity, its interactions with biological systems necessitate careful evaluation to avoid adverse effects .

Case Study 1: Naphthalene Poisoning

While not directly involving this compound, case studies involving naphthalene highlight the potential risks associated with similar compounds. A notable case described a 29-year-old female who ingested naphthalene balls and developed methaemoglobinemia and acute kidney injury. This case underscores the importance of understanding the toxicological aspects when dealing with naphthalene derivatives .

Case Study 2: Accidental Ingestion

Another case involved a 15-year-old boy who accidentally ingested a naphthalene ball, leading to severe hemolysis and methaemoglobinemia. The management included intravenous treatments that highlight the need for awareness regarding compounds related to naphthalene .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyano-3-(difluoromethoxy)naphthalene | Similar structure but with difluoromethoxy at the 3-position | Different electronic properties due to substitution position |

| 1-Cyano-2-(trifluoromethoxy)naphthalene | Contains trifluoromethoxy instead of difluoromethoxy | Enhanced electron-withdrawing effects |

| 1-Cyano-2-methyl-naphthalene | Methyl group instead of difluoromethyl | Less lipophilic than the difluoromethyl variant |

| 1-Cyano-2-fluoronaphthalene | Fluoro group instead of difluoromethyl | May exhibit different electronic properties |

| 2-Difluoromethylnaphthalene | No cyano group | Primarily used in material science |

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

2-(difluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12H |

InChI Key |

DILCZXZMJVLKPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.